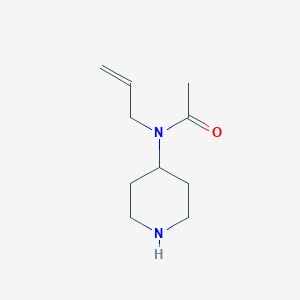![molecular formula C6H12N2S B065406 1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI) CAS No. 162819-09-2](/img/structure/B65406.png)
1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI) is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in various scientific studies.
Mécanisme D'action
The exact mechanism of action of 1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI) is not fully understood. However, it has been suggested that the compound exerts its biological activity by inhibiting specific enzymes or by interacting with specific receptors in the body. It has also been suggested that the compound may exert its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells.
Effets Biochimiques Et Physiologiques
1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI) has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of certain microorganisms. It has also been shown to have a potential role in regulating glucose metabolism and insulin signaling.
Avantages Et Limitations Des Expériences En Laboratoire
1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI) has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in good yield. It has also shown promising results in various scientific studies, making it a potential candidate for further research. However, it also has some limitations, such as its relatively low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI). Some potential areas of research include further studies on its anti-cancer activity, its potential use as a fluorescent probe in biological imaging, and its potential use as a material for organic electronics. Further studies are also needed to fully understand the mechanism of action of the compound and to identify any potential side effects or toxicity.
Conclusion:
1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI) is a heterocyclic compound that has shown promising results in various scientific studies. It has potential applications in various fields, including cancer research, anti-inflammatory research, and anti-microbial research. Further research is needed to fully understand the mechanism of action of the compound and to identify any potential side effects or toxicity.
Méthodes De Synthèse
1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI) can be synthesized using different methods. One of the commonly used methods is the reaction of 2-aminothiophenol and 4-chloropyridazine in the presence of a suitable catalyst. The reaction is carried out in an appropriate solvent under reflux conditions. The resulting product is then purified using column chromatography, and the final compound is obtained in good yield.
Applications De Recherche Scientifique
1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI) has been extensively studied for its potential applications in various scientific fields. It has shown promising results as a potential anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. It has also been studied for its potential use as a fluorescent probe in biological imaging and as a potential material for organic electronics.
Propriétés
Numéro CAS |
162819-09-2 |
|---|---|
Nom du produit |
1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI) |
Formule moléculaire |
C6H12N2S |
Poids moléculaire |
144.24 g/mol |
Nom IUPAC |
1,3,5,6,7,8-hexahydro-[1,3,4]thiadiazolo[3,4-a]pyridazine |
InChI |
InChI=1S/C6H12N2S/c1-2-4-8-6-9-5-7(8)3-1/h1-6H2 |
Clé InChI |
IMUPLNOOXQMRMZ-UHFFFAOYSA-N |
SMILES |
C1CCN2CSCN2C1 |
SMILES canonique |
C1CCN2CSCN2C1 |
Synonymes |
1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





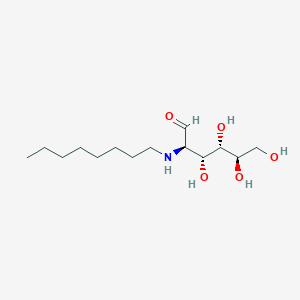

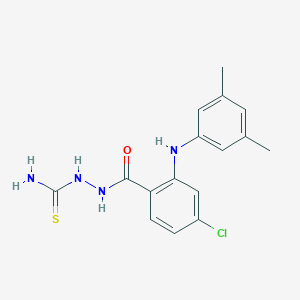
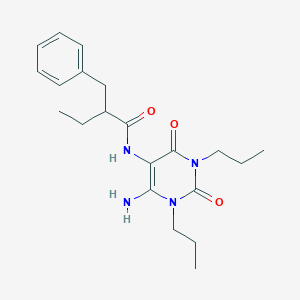

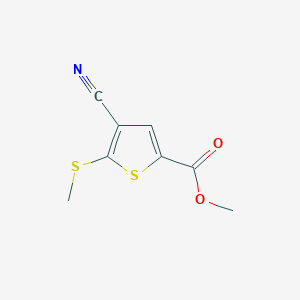
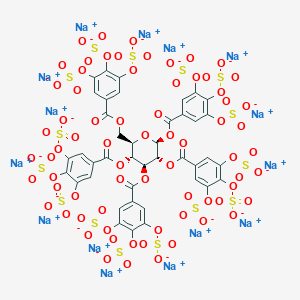
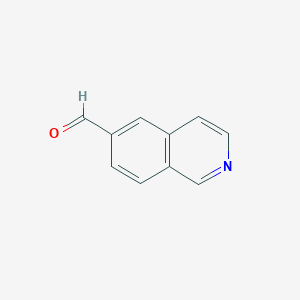

![1-[4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]propane-1,3-dione](/img/structure/B65357.png)

